molecular formula C17H13ClFN3O B3037399 4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine CAS No. 477890-04-3

4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine

Cat. No.: B3037399
CAS No.: 477890-04-3
M. Wt: 329.8 g/mol
InChI Key: LAMKPYKCCSEZKX-UHFFFAOYSA-N
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Description

4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a phenyl group, which is further substituted with a 2-chloro-6-fluorobenzyl ether moiety. The presence of both chloro and fluoro substituents imparts unique chemical properties to the compound, making it a valuable subject for study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzyl Ether: The reaction between 2-chloro-6-fluorobenzyl chloride and 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde.

    Formation of the Pyrimidine Core: The condensation of 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde with guanidine hydrochloride under basic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl ether and pyrimidine moieties.

    Coupling Reactions: The phenyl and pyrimidine rings can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide or toluene.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction Products: Reduced derivatives such as alcohols or amines.

Scientific Research Applications

4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine has several applications in scientific research:

    Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Industrial Applications: Utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid
  • 2-Chloro-6-fluorobenzyl chloride
  • N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine

Uniqueness

4-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro and fluoro substituents enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O/c18-14-2-1-3-15(19)13(14)10-23-12-6-4-11(5-7-12)16-8-9-21-17(20)22-16/h1-9H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMKPYKCCSEZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NC(=NC=C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301174461
Record name 4-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477890-04-3
Record name 4-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477890-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301174461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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